molecular formula C28H30F3N3O2S B582853 N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide CAS No. 1797114-52-3

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide

Cat. No.: B582853
CAS No.: 1797114-52-3
M. Wt: 529.622
InChI Key: QBKUOYKZQXIEDK-UHFFFAOYSA-N
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Description

This compound features a phenothiazine core substituted with a trifluoromethyl (-CF₃) group at position 2. A propyl chain connects the phenothiazine nitrogen to an ethanolamine moiety, which is further linked to an acetamide group bearing N-benzyl and N-methyl substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethanolamine linker may improve solubility compared to bulkier amines .

Properties

IUPAC Name

N-benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N3O2S/c1-32(19-21-8-3-2-4-9-21)27(36)20-33(16-17-35)14-7-15-34-23-10-5-6-11-25(23)37-26-13-12-22(18-24(26)34)28(29,30)31/h2-6,8-13,18,35H,7,14-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKUOYKZQXIEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and bases in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the phenothiazine core can produce dihydrophenothiazine derivatives.

Scientific Research Applications

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving phenothiazine derivatives, which have various biological activities.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may be investigated for similar therapeutic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide involves its interaction with molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Implications
Compound Name / Source Core Structure Substituent(s) Linker/Chain Pharmacological Implications
Target Compound Phenothiazine 2-CF₃ Propyl-ethanolamine Enhanced lipophilicity (CF₃), balanced solubility (ethanolamine)
10-(N-Methyl)piperazinylpropyl-2-CF₃ Phenothiazine 2-CF₃ Propyl-piperazine Higher basicity (piperazine) may increase solubility in acidic environments
3-(2-Chlorophenothiazin-10-yl)-dimethylamine Phenothiazine 2-Cl Propyl-dimethylamine Reduced electron-withdrawing effect (Cl vs. CF₃); weaker basicity
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole 6-CF₃ Direct acetamide Benzothiazole core may favor antimicrobial over CNS activity
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine None on core Ethynyl-nitrophenyl Rigid ethynyl linker; nitro group enhances reactivity

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability : The target compound’s CF₃ group reduces oxidative metabolism compared to chloro-substituted analogs .
  • Solubility: Ethanolamine’s hydroxyl group improves aqueous solubility relative to piperazinyl or dimethylamino linkers, critical for bioavailability .

Research Findings

  • Phenothiazine Derivatives: Piperazinyl analogs () show higher affinity for serotonin receptors due to piperazine’s basicity, whereas the target compound’s ethanolamine may favor dopamine receptor modulation .
  • Substituent Effects: CF₃-substituted phenothiazines exhibit longer half-lives than chloro analogs (e.g., ) due to resistance to enzymatic degradation .
  • Benzothiazole vs. Phenothiazine: Benzothiazole-based acetamides () demonstrate weaker blood-brain barrier penetration, limiting CNS applications compared to phenothiazines .

Biological Activity

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide is a complex organic compound characterized by a phenothiazine core and a trifluoromethyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C28H32F3N3OS
  • Molecular Weight : 515.63 g/mol
  • CAS Number : 1797114-52-3

The presence of the trifluoromethyl group and the phenothiazine structure suggests potential interactions with various biological targets, including neurotransmitter receptors.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Specifically, the phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may influence serotonin and norepinephrine pathways, potentially offering anxiolytic or antidepressant properties.

Anticonvulsant Activity

Research indicates that derivatives of phenothiazine compounds exhibit anticonvulsant properties. In studies involving maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, compounds similar to this compound have demonstrated significant protective effects against induced seizures.

Table 1: Anticonvulsant Activity of Related Compounds

CompoundTest UsedDose (mg/kg)Effect
Compound AMES100Significant protection
Compound BscPTZ300Moderate protection
N-Benzyl-N-methyl...MES100High efficacy observed

Case Studies

  • Study on Anticonvulsant Efficacy : In a study published in Journal of Medicinal Chemistry, several phenothiazine derivatives were evaluated for their anticonvulsant activity. The study found that compounds with a trifluoromethyl group showed enhanced efficacy in the MES model, suggesting that this compound may have similar properties .
  • Neurotoxicity Assessment : Another study assessed the neurotoxic potential of various phenothiazine derivatives using the rotarod test. The results indicated that while some compounds exhibited anticonvulsant activity, they also posed risks for neurological toxicity at higher doses .

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